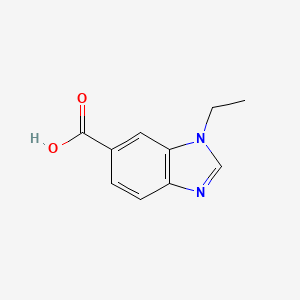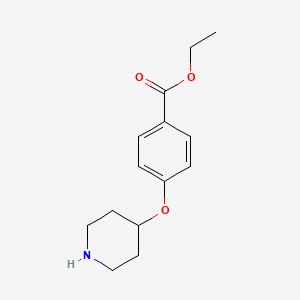
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylpyrrolidine and phenylacetic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and reduction.
Chiral Resolution: The chiral resolution step is crucial to obtain the desired (2R,5S) configuration. This is often achieved using chiral catalysts or resolving agents.
Final Conversion: The final step involves the conversion of the intermediate to the hydrochloride salt form, ensuring the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5S)-5-phenylpyrrolidine-2-carboxamide
- (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxylate
Uniqueness
The unique stereochemistry of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride distinguishes it from other similar compounds. Its specific configuration contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C12H17ClN2O |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-12(15)11-8-7-10(14-11)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3,(H,13,15);1H/t10-,11+;/m0./s1 |
Clave InChI |
CUWAXGPYYZOQSB-VZXYPILPSA-N |
SMILES isomérico |
CNC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2.Cl |
SMILES canónico |
CNC(=O)C1CCC(N1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)

![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)






![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)



